1-Bromo-3-(methoxymethyl)-5-(trifluoromethyl)benzene
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Overview
Description
1-Bromo-3-(methoxymethyl)-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic bromides It is characterized by the presence of a bromine atom, a methoxymethyl group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(methoxymethyl)-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(methoxymethyl)-5-(trifluoromethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(methoxymethyl)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted derivatives.
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding hydrocarbon, using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, or hydrogen gas with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Hydrocarbons or dehalogenated products.
Scientific Research Applications
1-Bromo-3-(methoxymethyl)-5-(trifluoromethyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs and therapeutic agents due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional attributes.
Mechanism of Action
The mechanism by which 1-Bromo-3-(methoxymethyl)-5-(trifluoromethyl)benzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The trifluoromethyl group can influence the reactivity and stability of the compound by altering the electron density on the benzene ring. Additionally, the methoxymethyl group can participate in hydrogen bonding or other interactions, affecting the compound’s behavior in various environments.
Comparison with Similar Compounds
1-Bromo-3-(methoxymethyl)-5-(trifluoromethyl)benzene can be compared with other similar compounds such as:
1-Bromo-3-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a methoxymethyl group, leading to different reactivity and applications.
1-Bromo-3-(methylthio)-2-(trifluoromethyl)benzene:
1-Bromo-3-fluoro-2-(methoxymethyl)-4-(trifluoromethyl)benzene: Similar structure with additional fluorine substitution, affecting its reactivity and applications.
The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical properties and reactivity patterns that can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
1-bromo-3-(methoxymethyl)-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-14-5-6-2-7(9(11,12)13)4-8(10)3-6/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQBWTHCMRSGTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC(=C1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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